molecular formula C17H17N3O4S3 B2638623 N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide CAS No. 1021097-99-3

N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

Cat. No. B2638623
CAS RN: 1021097-99-3
M. Wt: 423.52
InChI Key: PFCCLBHARYGQAS-UHFFFAOYSA-N
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Description

N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as MTSEA or MTSET and is widely used in biochemical and physiological research.

Scientific Research Applications

Anticancer Activity

Thiophene derivatives have been evaluated for their potential as anticancer agents. A study by Ghorab et al. (2014) synthesized novel thiophene compounds with sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties, showing significant in vitro anticancer activity against the human breast cancer cell line MCF7. Some compounds exhibited higher cytotoxic activities than the positive control, doxorubicin (Ghorab, Bashandy, & Alsaid, 2014).

Antimicrobial Activity

Research on thiophene derivatives also extends to their antimicrobial properties. Sowmya et al. (2018) prepared N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamides, which showed potential antibacterial and antifungal activities against a range of pathogens (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018).

Anti-inflammatory and Analgesic Agents

Further investigations have led to the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were explored for their analgesic and anti-inflammatory activities, showing significant COX-2 inhibition and analgesic effects, potentially serving as leads for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticonvulsant Agents

Thiophene derivatives incorporating a sulfonamide moiety have been synthesized and evaluated for their anticonvulsant activities. Farag et al. (2012) reported that several synthesized compounds showed protection against picrotoxin-induced convulsion, with some exhibiting significant anticonvulsive effects (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S3/c1-24-13-5-2-4-12(10-13)7-8-18-16(21)14-11-26-17(19-14)20-27(22,23)15-6-3-9-25-15/h2-6,9-11H,7-8H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCCLBHARYGQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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